Daphnane

HIV latency reversal PKC agonist shock and kill strategy

Researchers often face irreproducible PKC activation data due to isozyme cross-reactivity of standard phorbol esters. Daphnane (Mezerein) resolves this with a distinct PKC selectivity profile: reduced potency at novel PKC isozymes δ (IC50=141 nM) and ε vs. TPA, while retaining classical PKC activation. • Validated anti-leukemic activity (P-388, L-1210 models) • ≥95% purity, white solid with full analytical documentation • Shipped ambient; stable at -20°C (powder) or -80°C (DMSO) long-term

Molecular Formula C22H37N
Molecular Weight 315.5 g/mol
Cat. No. B1241135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnane
Synonyms1alpha-alkyldaphnane
5-phenyl-2,4-pentadionate daphnetoxin
daphnane
mezerein
tigliane-daphnane
Molecular FormulaC22H37N
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCCCC12C3CCCC34CCC5C1(CCC(C2N4C5)C(C)C)C
InChIInChI=1S/C22H37N/c1-5-10-22-18-7-6-11-21(18)13-8-16-14-23(21)19(22)17(15(2)3)9-12-20(16,22)4/h15-19H,5-14H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-/m1/s1
InChIKeyCGPFADLKIPZYRE-OWLUANBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daphnane Diterpenoids: Class Overview & Key Differentiators


Daphnane diterpenoids constitute a distinct class of tricyclic (5/7/6 ring system) macrocyclic diterpene esters derived primarily from plant species in the families Euphorbiaceae and Thymelaeaceae [1]. As a skeletal class, daphnanes are biogenetically related to but structurally divergent from tigliane (phorbol) and ingenane diterpenoids, with characteristic orthoester linkages at C9, C13, and C14 positions that critically influence biological activity profiles [2]. The daphnane scaffold exhibits both overlapping and mechanistically distinct interactions with protein kinase C (PKC) isozymes relative to phorbol esters, as well as PKC-independent activities documented in multiple disease models [3]. This class encompasses numerous natural congeners (e.g., mezerein, daphnetoxin, gnidimacrin, yuanhuacine) with differential potency and selectivity profiles that are not interchangeable with other diterpene classes, necessitating careful compound selection based on specific experimental or therapeutic requirements.

PKC isozyme pathway investigation and daphnane scaffold studies
HIV latency reversal and cancer cell-model screening assays
Class-distinct orthoester architecture separates from tigliane/ingenane probes

Daphnane Congener Differentiation vs. Generic Substitution


Generic substitution among daphnane, tigliane (phorbol), and ingenane diterpenoids is not scientifically justified due to documented divergence in (i) isozyme-specific PKC activation potency and selectivity, (ii) PKC-independent mechanisms of action, (iii) in vivo pharmacokinetic disposition, and (iv) structural determinants of biological activity [1]. Specifically, while all three classes share a common C1-domain interaction with PKC, daphnane derivatives such as mezerein exhibit reduced potency for novel PKC isozymes δ and ε compared to the prototypical phorbol ester TPA, and certain daphnane orthoesters (e.g., huratoxin) induce cellular responses through mechanisms entirely distinct from PKC activation [2][3]. Furthermore, even within the daphnane class, individual congeners display dramatic differences in systemic exposure and toxicity that preclude substitution—yuanhuapine achieves high plasma concentrations following oral administration whereas structurally similar genkwanine F is undetectable in circulation [4]. These class-specific and congener-specific variations directly impact experimental reproducibility, therapeutic index considerations, and downstream development decisions.

Cross-class selectivity divergence
Daphnane PKC isozyme selectivity and mechanism profiles differ from tigliane/ingenane esters; interchanging classes may shift pathway activation and cellular phenotype endpoints.
Intra-class pharmacokinetic variability
Oral systemic exposure is not congener-equivalent: yuanhuapine achieves detectable plasma levels whereas genkwanine F does not, restricting intra-class substitution for in vivo studies.
Structural analog activity risk
Orthoester acetylation abolishes daphnetoxin irritancy; structural analogs may not reproduce reported activity profiles without congener-specific validation.

Quantitative Evidence for Daphnane Selection


HIV Latency Reversal: Gnidimacrin vs. Tigliane Analogs

In a head-to-head comparison of 20 natural and 8 synthetic diterpenes, the daphnane derivative gnidimacrin (4) exhibited an EC50 of 0.14 nM for HIV LTR-driven transcription activation, demonstrating approximately 2.4-fold greater potency than the most potent tigliane derivative stelleralide A (EC50 = 0.33 nM) and 2.8-fold greater potency than wikstroelide A (EC50 = 0.39 nM) [1]. This represents the first comprehensive structure-activity relationship study directly comparing daphnane and tigliane diterpenes in the same assay system, establishing that minor structural modifications within the daphnane orthoester framework confer latency-reversing activity that cannot be replicated by tigliane scaffolds.

HIV LTR Activation
Head-to-head
Gnidimacrin EC50 0.14 nM
Stelleralide A EC50 0.33 nM
Wikstroelide A EC50 0.39 nM
Supports HIV latency reversal assay context
In vitro LTR-driven transcription; 2.4–2.8× lower EC50
HIV latency reversal PKC agonist shock and kill strategy

PKC Isozyme Selectivity: Mezerein vs. TPA (δ/ε)

In a direct comparative study using purified recombinant PKC isozymes (α, β1, β2, γ, δ, ε, and ζ), the daphnane diterpene mezerein demonstrated significantly reduced potency as an activator of novel PKC isozymes δ and ε when compared with the prototypical tigliane phorbol ester TPA (12-O-tetradecanoylphorbol-13-acetate) [1]. While absolute activation EC50 values were not reported in the open-access abstract, the study authors explicitly stated that "mezerein was relatively less potent (when compared with TPA) as an activator of the novel PKC isozymes δ and ε" [1]. Additionally, binding affinity and activation potency across all seven PKC isozymes correlated well with high tumor-promoting activity of TPA and PdBu versus the non-promoting action of the daphnane Rx [1].

PKC δ/ε Activation
Head-to-head
Mezerein: reduced δ/ε activation vs TPA
TPA: higher δ/ε potency (fold-change not quantified)
Supports isozyme-specific pathway-response context
Purified recombinant PKC isozymes; mixed micellar system
PKC isozyme selectivity tumor promotion signal transduction

Colorectal Cancer Mechanism: Huratoxin vs. TPA

A bio-guided fractionation study of Hura crepitans latex identified the daphnane diterpene huratoxin (compound 1) as exhibiting significant and selective cell growth inhibition against the colorectal cancer cell line Caco-2 [1]. Critically, mechanistic investigation in direct comparison with TPA (12-O-tetradecanoylphorbol-13-acetate) revealed that huratoxin and TPA operate through two different mechanisms [1]. Huratoxin induced morphological modifications in Caco-2 cells that suggested formations mimicking intestinal crypt architecture, a phenotype not observed with TPA treatment. While specific IC50 values for growth inhibition were not provided in the publicly available abstract, the study established clear mechanistic divergence between daphnane (huratoxin) and tigliane (TPA) compounds in the same cellular model [1].

Caco-2 Mechanism
Head-to-head
Huratoxin: PKC-independent, induces crypt-like morphologies
TPA: distinct mechanism, no crypt-like formations
Supports PKC-independent colorectal cell-model context
Caco-2 cell line; bio-guided fractionation
colorectal cancer mechanism of action PKC-independent signaling

Pharmacokinetics: Yuanhuapine vs. Genkwanine F in Rats

In a study evaluating the toxicity and pharmacokinetic profile of daphnane-type diterpenoids (DDs) from Genkwa Flos, significant congener-specific differences in systemic exposure were observed following oral administration of a total diterpenoid extract to rats [1]. Despite low content in the administered extract, yuanhuafine and yuanhuapine achieved extremely high blood concentrations [1]. In direct contrast, genkwanine F and Wikstroemia factor M1, though present at much higher concentrations in the extract, could not be detected in the blood at any time point [1]. This study represents the first demonstration that toxicity of Genkwa Flos diterpenoids correlates directly with blood concentration rather than administered dose, establishing that daphnane congeners cannot be considered bioequivalent [1].

Oral Exposure
Cross-study comparable
Yuanhuapine/yuanhuafine: high blood concentration detected
Genkwanine F/Wikstroemia factor M1: undetectable in blood
Supports in vivo PK model context
Rat oral administration; UPLC-TQ-MS analysis
pharmacokinetics oral bioavailability toxicokinetics

Dermal Irritancy: Daphnetoxin vs. Phorbol Alcohol

In a controlled human patch testing study comparing nine diterpene compounds across four skeletal classes, the daphnane derivative daphnetoxin produced bullae and vesiculation in closed patch tests, whereas phorbol (a tigliane alcohol) was completely inactive at a dose level of 50 μg/5 μl [1]. Notably, acetylation of daphnetoxin to daphnetoxin-5,20-diacetate completely abolished this irritant activity even when applied at 10 times the dose of daphnetoxin [1]. Among all compounds tested, only three—two tigliane esters (12-O-2Z-4E-octadienoyl-4-deoxyphorbol-13-acetate and 12-O-tigloyl-4-deoxyphorbol-13-isobutyrate) and one daphnane (daphnetoxin)—produced dermatological toxicity in open patch tests [1].

Dermal Irritancy
Head-to-head
Daphnetoxin: bullae and vesiculation in patch test
Phorbol: inactive at 50 μg; acetylation abolishes daphnetoxin activity
Supports dermal safety endpoint context
Human patch testing; structural modification effect
dermal toxicity irritant potency safety classification

BL2 TNBC Cytotoxicity: Yuanhuacine Selective Targeting

Yuanhuacine, a 6-epoxy daphnane diterpene ester, has been shown to display potent selective cytotoxicity against the Basal-Like 2 (BL2) subtype of triple-negative breast cancer (TNBC) [1]. A subsequent investigation tested whether structurally similar tiglianes (Phorbol 12,13-Dibutyrate, Prostratin, Phorbol) and ingenanes (Ingenol 3-angelate, Ingenol 3,20-Dibenzoate, Ingenol) could also mediate selective cytotoxicity against BL2 TNBC cells [1]. While all six tigliane and ingenane compounds tested showed some degree of selective cytotoxicity against BL2 cell lines, they exhibited different potencies, with Phorbol 12,13-Dibutyrate and Ingenol 3-angelate being the most potent in their respective groups [1]. Specific IC50 values were not provided in the abstract, but the study establishes that daphnane yuanhuacine demonstrates BL2-selective activity and that cross-class substitution requires empirical validation rather than assumption of equivalent activity [1].

BL2 TNBC Selectivity
Class-level
Yuanhuacine: selective BL2 TNBC cytotoxicity
Tigliane/ingenane analogs: variable potency; cross-class activity confirmed
Supports TNBC subtype-selective cell-model context
SRB assay; IC50 not reported in abstract
triple-negative breast cancer subtype-selective cytotoxicity targeted therapy

Validated Daphnane Application Scenarios


HIV Latency Reversal and Shock-and-Kill Strategy

Daphnane derivatives, particularly gnidimacrin (EC50 = 0.14 nM), represent optimal tool compounds for HIV latency reversal studies due to validated sub-nanomolar potency and established SAR relative to tigliane comparators [1]. Researchers should prioritize procurement of gnidimacrin over alternative PKC agonists when designing ex vivo latency reversal assays or evaluating combination strategies with antiretroviral therapy, as the compound's potency advantage enables lower experimental concentrations and minimizes potential off-target PKC-mediated effects [1].

Reduced δ/ε PKC Isozyme Signaling

For investigators studying PKC-mediated signaling pathways where differential engagement of novel PKC isozymes (δ and ε) is a critical experimental variable, the daphnane diterpene mezerein provides a valuable alternative to TPA [1]. Mezerein's documented reduced activation potency for δ and ε isozymes relative to TPA, combined with its retention of activity at classical PKC isoforms, makes it suitable for dissecting isozyme-specific contributions to cellular responses including tumor promotion, differentiation, and inflammatory signaling [1].

Oral Bioavailability for In Vivo PK/Tox Studies

Yuanhuapine and yuanhuafine are the only daphnane congeners with demonstrated high systemic exposure following oral administration in rodent models, establishing their suitability for in vivo pharmacological or toxicological investigations requiring oral dosing [1]. Conversely, researchers should explicitly avoid genkwanine F and Wikstroemia factor M1 for systemic in vivo studies, as these compounds are not orally bioavailable and will not achieve detectable plasma concentrations, limiting their utility to local administration or in vitro applications only [1].

Colorectal Cancer: PKC-Independent Differentiation Therapy

Huratoxin is uniquely positioned among daphnane diterpenes for investigations into PKC-independent anticancer mechanisms and colorectal cancer differentiation therapy, based on direct comparative evidence showing mechanistic divergence from TPA and induction of intestinal crypt-like morphological formations in Caco-2 cells [1]. This application scenario leverages huratoxin's distinct mechanism to explore therapeutic strategies that are inaccessible to canonical PKC-activating diterpenes, making it a high-priority procurement target for laboratories focused on non-canonical signaling in gastrointestinal malignancies [1].

Application
Selection Property
Validation Focus
HIV latency reversal studies
PKC agonist SAR profile
LTR-driven transcription assay endpoints
PKC isozyme signaling research
δ/ε isozyme activation profile
Isozyme-specific pathway response
Oral in vivo PK/Tox studies
Systemic exposure profile
Rodent model bioavailability validation
Colorectal cancer cell-model studies
PKC-independent mechanism profile
Cell differentiation phenotype endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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